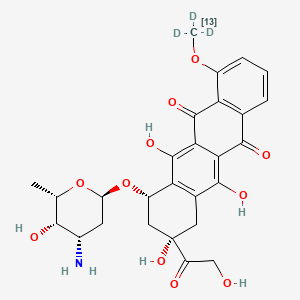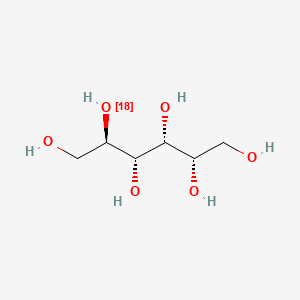
Cyclobenzaprine-d6 (hydrochloride)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cyclobenzaprine-d6 (hydrochloride) is a deuterated form of cyclobenzaprine hydrochloride, a tricyclic amine salt. Cyclobenzaprine hydrochloride is commonly used as a muscle relaxant to treat muscle spasms associated with acute musculoskeletal conditions. The deuterated form, Cyclobenzaprine-d6 (hydrochloride), is often used in scientific research to study the pharmacokinetics and metabolism of cyclobenzaprine due to the presence of deuterium atoms, which can provide more detailed insights through techniques like mass spectrometry.
准备方法
Synthetic Routes and Reaction Conditions
The preparation of Cyclobenzaprine-d6 (hydrochloride) involves the synthesis of cyclobenzaprine followed by the incorporation of deuterium atoms. The synthesis of cyclobenzaprine typically starts with the formation of the tricyclic structure through a series of organic reactions, including Friedel-Crafts acylation and subsequent cyclization. The deuterium atoms are then introduced through a deuterium exchange reaction, where hydrogen atoms in the cyclobenzaprine molecule are replaced with deuterium.
Industrial Production Methods
Industrial production of Cyclobenzaprine-d6 (hydrochloride) involves large-scale synthesis using similar reaction conditions as in the laboratory but optimized for higher yield and purity. The process includes the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms. The final product is purified through crystallization and other separation techniques to achieve the desired purity and isotopic enrichment.
化学反应分析
Types of Reactions
Cyclobenzaprine-d6 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert cyclobenzaprine-d6 to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen atom or aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of cyclobenzaprine-d6.
Reduction: Reduced forms of cyclobenzaprine-d6.
Substitution: Substituted cyclobenzaprine-d6 derivatives with various functional groups.
科学研究应用
Cyclobenzaprine-d6 (hydrochloride) is widely used in scientific research due to its deuterium labeling, which allows for detailed studies of its pharmacokinetics and metabolism. Some key applications include:
Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of cyclobenzaprine in the body.
Metabolic Pathway Analysis: Helps in identifying metabolic pathways and intermediates.
Drug Interaction Studies: Used to investigate interactions with other drugs and their impact on cyclobenzaprine metabolism.
Analytical Chemistry: Employed in mass spectrometry to improve the accuracy and sensitivity of detection.
作用机制
Cyclobenzaprine-d6 (hydrochloride) exerts its effects by acting as a centrally-acting skeletal muscle relaxant. It is pharmacologically related to tricyclic antidepressants and works by reducing tonic somatic motor activity, influencing both alpha and gamma motor neurons. The exact mechanism of action is not fully elucidated, but it is believed to involve antagonism of muscarinic receptors, serotonin receptors, and histamine receptors .
相似化合物的比较
Cyclobenzaprine-d6 (hydrochloride) can be compared with other muscle relaxants such as:
Tizanidine: Another muscle relaxant that works by inhibiting presynaptic motor neurons.
Baclofen: A muscle relaxant that acts on GABA receptors to reduce muscle spasticity.
Methocarbamol: A centrally acting muscle relaxant with a different mechanism of action.
Uniqueness
Cyclobenzaprine-d6 (hydrochloride) is unique due to its deuterium labeling, which provides advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for more precise tracking and analysis using mass spectrometry, making it a valuable tool in scientific research .
属性
分子式 |
C20H22ClN |
|---|---|
分子量 |
317.9 g/mol |
IUPAC 名称 |
3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C20H21N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-14H,7,15H2,1-2H3;1H/i1D3,2D3; |
InChI 键 |
VXEAYBOGHINOKW-TXHXQZCNSA-N |
手性 SMILES |
[2H]C([2H])([2H])N(CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31)C([2H])([2H])[2H].Cl |
规范 SMILES |
CN(C)CCC=C1C2=CC=CC=C2C=CC3=CC=CC=C31.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-amino-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethylpyrimidin-2-one](/img/structure/B12405929.png)

![1-[(2R,3R,5S)-5-[bis(4-methoxyphenyl)-phenylmethoxy]-3-fluoro-4-hydroxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12405933.png)


![(2S)-N-[(2S,3S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-azido-1-oxobutan-2-yl]-3-methyl-2-(methylamino)butanamide](/img/structure/B12405957.png)






